Murramarin A

Description

Murramarin A is a naturally occurring coumarin derivative isolated primarily from Murraya omphalocarpa (leaves) and Murraya paniculata var. exotica . Its molecular formula is C₁₅H₁₄O₄, with a molecular weight of 258.27 g/mol. Structurally, it features a coumarin backbone substituted with methoxy groups and hydroxylated side chains, as evidenced by its ¹H-NMR and ¹³C-NMR spectral data . This compound exhibits notable pharmacological activity as a platelet aggregation inhibitor, making it a compound of interest in cardiovascular and hematological research .

Properties

Molecular Formula |

C32H34O10 |

|---|---|

Molecular Weight |

578.6 g/mol |

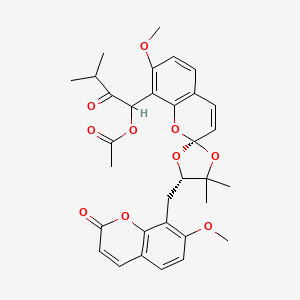

IUPAC Name |

[1-[(2S,5S)-7'-methoxy-5-[(7-methoxy-2-oxochromen-8-yl)methyl]-4,4-dimethylspiro[1,3-dioxolane-2,2'-chromene]-8'-yl]-3-methyl-2-oxobutyl] acetate |

InChI |

InChI=1S/C32H34O10/c1-17(2)27(35)30(38-18(3)33)26-23(37-7)12-9-20-14-15-32(41-29(20)26)40-24(31(4,5)42-32)16-21-22(36-6)11-8-19-10-13-25(34)39-28(19)21/h8-15,17,24,30H,16H2,1-7H3/t24-,30?,32-/m0/s1 |

InChI Key |

LFCPZZTYFCUDCA-FVLSOTBQSA-N |

Isomeric SMILES |

CC(C)C(=O)C(C1=C(C=CC2=C1O[C@]3(C=C2)O[C@H](C(O3)(C)C)CC4=C(C=CC5=C4OC(=O)C=C5)OC)OC)OC(=O)C |

Canonical SMILES |

CC(C)C(=O)C(C1=C(C=CC2=C1OC3(C=C2)OC(C(O3)(C)C)CC4=C(C=CC5=C4OC(=O)C=C5)OC)OC)OC(=O)C |

Synonyms |

murramarin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of this compound and Related Compounds

Key Observations :

- This compound and Murramarin B share a coumarin core but differ in oxygenation patterns. Murramarin B contains a rare ortho-ester bridge linking two coumarin units, absent in this compound .

- Unlike Murrangatin and its erythro/threo isomers, this compound has methoxy substituents at C-7 and C-7', which enhance its lipophilicity and bioavailability .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of this compound and Analogues

Key Findings :

- This compound demonstrates the strongest antiplatelet activity among its analogues, likely due to its methoxy groups enhancing interactions with COX-1 .

- Murramarin B, while structurally similar, shows divergent activity as a cytotoxic agent , attributed to its ortho-ester bridge enabling DNA intercalation .

Research Implications and Limitations

- Advantages of this compound : Its potent antiplatelet activity positions it as a candidate for thrombotic disorder therapeutics.

- Challenges : Structural complexity hampers large-scale synthesis, and its pharmacokinetic profile (e.g., bioavailability, metabolic stability) remains understudied.

- Future Directions : Comparative studies with synthetic coumarin derivatives (e.g., warfarin analogues) could elucidate structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Murramarin A from natural sources, and how do extraction solvents influence yield and purity?

- Methodological Answer: this compound isolation typically employs solvent extraction (e.g., ethanol, methanol) followed by chromatographic purification (e.g., column chromatography, HPLC). Yield optimization requires testing solvent polarity gradients and temperature controls. Purity is validated via LC-MS and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral artifacts minimized?

- Methodological Answer: High-resolution NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) are essential. Artifact mitigation involves solvent-deuterium exchange, controlled sample concentration, and repeated scans to confirm reproducibility. X-ray crystallography may resolve ambiguous stereochemistry .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound, and how are cytotoxicity thresholds established?

- Methodological Answer: Standard assays include MTT for cytotoxicity and enzyme inhibition assays (e.g., COX-2, α-glucosidase). Cytotoxicity thresholds are determined using IC₅₀ values relative to positive controls (e.g., doxorubicin), with triplicate runs to ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Methodological Answer: Conduct a systematic review with meta-analysis (PRISMA guidelines) to compare experimental variables: cell lines, dosage ranges, and assay protocols. Heterogeneity is addressed via subgroup analysis and sensitivity testing. Contradictions may stem from impurity profiles or species-specific bioactivity .

Q. What experimental design strategies optimize this compound synthesis yields while minimizing byproducts?

- Methodological Answer: Use Design of Experiments (DoE) to test parameters like catalyst loading, reaction time, and temperature. Response Surface Methodology (RSM) identifies optimal conditions. Byproduct characterization via GC-MS guides pathway refinement .

Q. How should researchers validate the purity of this compound batches for in vivo studies, and what analytical thresholds are acceptable?

- Methodological Answer: Combine HPLC (≥95% purity) with LC-MS to detect trace impurities. Thresholds follow ICH guidelines: ≤0.1% for unknown impurities, ≤0.5% total. Stability studies (accelerated aging) ensure batch consistency under storage conditions .

Q. What computational methods are effective for predicting this compound’s structure-activity relationships (SAR) when experimental data is limited?

- Methodological Answer: Molecular docking (AutoDock, Schrödinger) and QSAR modeling prioritize functional groups for mutagenesis. Validation requires comparative analysis with known analogs and in vitro testing of predicted active sites .

Q. How can network meta-analysis improve comparative efficacy assessments of this compound against similar natural products?

- Methodological Answer: Network meta-analysis integrates direct and indirect evidence (e.g., this compound vs. curcumin vs. resveratrol). Consistency models (e.g., node-splitting) evaluate bias, while rank probabilities (SUCRA scores) quantify relative efficacy. Ensure transitivity by matching study populations and endpoints .

Methodological Considerations for Data Integrity

- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration logs) and share raw data via repositories like Zenodo .

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reframe hypotheses when data conflicts arise .

- Literature Gaps : Use Boolean search strategies in PubMed/Web of Science to identify understudied mechanisms (e.g., "this compound AND pharmacokinetics NOT in vitro") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.